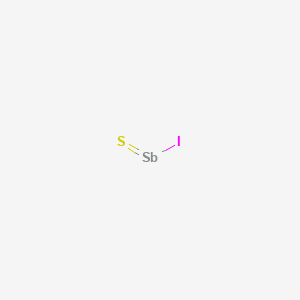

Stibine, iodothioxo-

Description

The exact mass of the compound Stibine, iodothioxo- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Iodides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Stibine, iodothioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stibine, iodothioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iodo(sulfanylidene)stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.S.Sb/h1H;;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVFAARNXOSXLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sb]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ISSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065652 | |

| Record name | Stibine, iodothioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13816-38-1 | |

| Record name | Iodothioxostibine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13816-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibine, iodothioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013816381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibine, iodothioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stibine, iodothioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodothioxostibine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Stibine, iodothioxo- (Antimony Sulfoiodide)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Stibine, iodothioxo-, more commonly known as antimony sulfoiodide (SbSI). This document synthesizes the current scientific understanding of its chemical and physical characteristics, synthesis methodologies, and established applications. While the direct biological activity of SbSI is an emerging field of study, this guide addresses the known therapeutic applications of other antimony compounds to provide a relevant context for professionals in drug development. All technical data and protocols are supported by citations to authoritative scientific literature.

Introduction: Unveiling Antimony Sulfoiodide

Stibine, iodothioxo- (SbSI) is an inorganic compound with the chemical formula ISSb[1]. It belongs to the family of chalcohalides, which are ternary compounds combining a chalcogen (in this case, sulfur) and a halogen (iodine) with a pnictogen (antimony). SbSI has garnered significant scientific interest due to its unique combination of ferroelectric and semiconducting properties, making it a material with diverse technological applications.

From a chemical structure perspective, SbSI forms orthorhombic crystals.[2] The structure consists of chains of atoms extending along the c-axis, which is the direction of spontaneous electric polarization in its ferroelectric state. This anisotropic, needle-like crystal habit is a defining characteristic of the material.

While the primary applications of SbSI have been in electronics and materials science, the broader family of antimony-containing compounds has a long history in medicine, particularly in the treatment of leishmaniasis and more recently, in oncology research.[1][3] This guide will delve into the established physicochemical properties of SbSI and provide a contextual framework for its potential relevance in the biomedical field.

Physicochemical Properties of Antimony Sulfoiodide

The utility of SbSI in various applications stems from its distinct physical and chemical properties. A summary of its core identifiers and properties is presented below.

Table 1: Core Identifiers and Physical Properties of Stibine, iodothioxo- (SbSI)

| Property | Value | Source(s) |

| IUPAC Name | iodo(sulfanylidene)stibane | [1] |

| Synonyms | Antimony sulfoiodide, Antimony iodide sulfide | [1] |

| CAS Number | 13816-38-1 | [1] |

| Molecular Formula | ISSb | [1] |

| Molecular Weight | 280.73 g/mol | [1] |

| Appearance | Reddish-brown to gray crystalline solid | |

| Crystal System | Orthorhombic | [2] |

| Melting Point | 392 °C | |

| Band Gap | ~1.81 - 2.0 eV (Indirect forbidden) | [4][5] |

Synthesis of Antimony Sulfoiodide

Several methods have been developed for the synthesis of SbSI, each yielding materials with different morphologies, from bulk crystals to nanoscale structures. The choice of synthesis route is dictated by the desired application.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing high-quality, single-crystalline SbSI nanowires or microrods at relatively low temperatures. This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave.

Experimental Protocol: Generalized Hydrothermal Synthesis of SbSI Nanowires

-

Precursor Preparation: Antimony (III) chloride (SbCl₃), sodium sulfide (Na₂S), and iodine (I₂) are typically used as precursors. The molar ratios of the precursors are carefully controlled to achieve the desired stoichiometry of the final product.

-

Solvent and Additives: The precursors are dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanolamine, which can also act as a capping agent to control the growth and morphology of the nanocrystals.

-

Autoclave Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically in the range of 160-200°C, for a defined period (e.g., 4-24 hours). The pressure inside the autoclave increases due to the heating of the solvent.

-

Cooling and Product Recovery: After the reaction is complete, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation or filtration.

-

Purification: The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: The purified SbSI product is dried in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

Note: The specific parameters such as precursor concentrations, solvent composition, temperature, and reaction time significantly influence the size, shape, and crystallinity of the resulting SbSI nanostructures.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a technique used to produce high-purity, high-performance solid materials. In the context of SbSI synthesis, elemental antimony, sulfur, and iodine are used as starting materials.

Conceptual Workflow for CVD Synthesis of SbSI

Caption: Generalized workflow for the CVD synthesis of SbSI.

In a typical CVD process for SbSI, a carrier gas (e.g., argon) is passed over heated sources of sulfur and iodine, transporting their vapors into a higher temperature reaction zone containing a boat with antimony powder. On a substrate placed in this zone, the elements react to form SbSI, which deposits as needle-like crystals.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of synthesized SbSI.

Spectroscopic Analysis

-

Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material. The Raman spectrum of SbSI is characterized by distinct peaks corresponding to the stretching and bending modes of the Sb-S and Sb-I bonds. These peaks can be used to confirm the formation of the SbSI phase and to study its crystalline quality and phase transitions.

-

Infrared (IR) Spectroscopy: IR spectroscopy has been utilized to investigate the optical properties of SbSI and to monitor the influence of its paraelectric-ferroelectric phase transition on the IR spectrum.[1][6] Diffusive-reflectance IR spectroscopy has been shown to be sensitive to these changes.[1][6]

Crystallographic and Morphological Analysis

-

X-ray Diffraction (XRD): XRD is the primary technique used to determine the crystal structure and phase purity of SbSI. The diffraction pattern of crystalline SbSI shows a characteristic set of peaks corresponding to its orthorhombic lattice structure.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology of the synthesized SbSI. SEM provides information on the surface topography and shape of the crystals, often revealing their characteristic needle-like or rod-like structures. TEM can provide higher resolution images, allowing for the examination of the internal structure and crystallinity of individual nanorods or nanowires.

Core Applications of Antimony Sulfoiodide

The unique properties of SbSI have led to its investigation in a range of applications, primarily in materials science and electronics.

Table 2: Key Applications and Underlying Properties of SbSI

| Application Area | Relevant Property | Description |

| Piezoelectric Devices | High piezoelectric coefficient | SbSI exhibits a strong piezoelectric effect, meaning it generates an electric charge in response to applied mechanical stress. This makes it a candidate for use in sensors, actuators, and energy harvesting devices. |

| Photodetectors | Photoconductivity and suitable band gap | SbSI is a semiconductor that can absorb visible light, generating electron-hole pairs and increasing its electrical conductivity. This property is utilized in the fabrication of sensitive photodetectors. |

| Photocatalysis | Visible light absorption and generation of reactive oxygen species | SbSI has demonstrated high efficiency as a photocatalyst for the degradation of organic pollutants under visible light irradiation. |

| Ferroelectric Memory | Spontaneous electric polarization | The ability of SbSI to maintain a switchable electric polarization makes it a material of interest for non-volatile memory applications. |

Context for Drug Development: The Broader Role of Antimony Compounds in Medicine

While there is a lack of specific research on the biological activity and therapeutic applications of Stibine, iodothioxo- (SbSI), it is pertinent for drug development professionals to understand the established and emerging roles of other antimony compounds in medicine.

Caption: Overview of the therapeutic landscape of antimony compounds.

Historically, pentavalent antimony compounds such as sodium stibogluconate have been the cornerstone of treatment for leishmaniasis, a parasitic disease.[7] It is believed that these compounds act as prodrugs, being reduced in vivo to the more toxic trivalent antimony (Sb(III)), which then exerts its antiparasitic effect.

More recently, various antimony compounds have been investigated for their potential as anticancer agents.[1][3] Preclinical studies have shown that some antimony complexes exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the inhibition of protein tyrosine phosphatases and the induction of apoptosis.

Toxicity Considerations: It is important to note that antimony compounds are not without toxicity. The trivalent forms are generally more toxic than the pentavalent ones. Adverse effects can include cardiotoxicity, hepatotoxicity, and pancreatitis. Therefore, any potential therapeutic application of a novel antimony compound like SbSI would require extensive toxicological evaluation.

The biological activity of SbSI remains an unexplored area of research. Its unique physicochemical properties, including its semiconducting nature and high surface area in nanostructured forms, could lead to interesting interactions with biological systems. Future research is warranted to investigate the cytotoxicity, cellular uptake, and potential therapeutic effects of SbSI, which could open new avenues for its application in the biomedical field.

Conclusion

References

-

PubChem. Stibine, iodothioxo-. National Center for Biotechnology Information. [Link]

- Tiekink, E. R. T. (2002). Antimony and bismuth compounds in oncology.

- Nowak, M., Kauch, B., & Szperlich, P. (2009). Determination of energy band gap of nanocrystalline SbSI using diffuse reflectance spectroscopy. Review of Scientific Instruments, 80(4), 046107.

- Spectral dynamics of shift current in ferroelectric semiconductor SbSI. (2019). Proceedings of the National Academy of Sciences, 116(6), 1989-1994.

- Garbarz, B., Bak, W., & Starzyk, F. (2011). The IR properties of SbSI and SbSI:Cl ferroelectric crystal needles and μ-crystals. Ferroelectrics, 239(1), 879-888.

- Frézard, F., Demicheli, C., & Ribeiro, R. R. (2009). Pentavalent antimonials: new perspectives for old drugs. Molecules, 14(7), 2317-2336.

- Sundar, S., & Chakravarty, J. (2010). Antimony toxicity. International Journal of Environmental Research and Public Health, 7(12), 4267-4277.

- Kozioł, M., Szperlich, P., Toroń, B., & Jesionek, M. (2020). Assessment of the Piezoelectric Response of an Epoxy Resin/SbSI-Nanowires Composite Filling FDM Printed Grid.

- Nowak, M., Mroczkowska, A., & Szperlich, P. (2011). Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. Journal of Advanced Dielectrics, 1(04), 429-434.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Determination of energy band gap of nanocrystalline SbSI using diffuse reflectance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Iodothioxostibine (SbSI)

Introduction: Unveiling the Potential of Iodothioxostibine

Iodothioxostibine, more commonly known in the scientific community as antimony sulfoiodide (SbSI), is a fascinating ternary chalcogenide with a unique one-dimensional crystalline structure. This material has garnered significant research interest due to its remarkable combination of ferroelectric, piezoelectric, and semiconductor properties.[1][2] Its anisotropic nature and a tunable band gap in the visible light spectrum make it a promising candidate for a wide array of applications, including photocatalysis, photodetectors, sensors, and energy harvesting devices. This guide provides an in-depth exploration of the synthesis and characterization of SbSI, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into various synthetic methodologies, from solution-based approaches to vapor-phase and solid-state techniques, and detail the essential characterization methods required to validate the synthesis and understand the material's properties.

Synthetic Methodologies: A Comparative Overview

The choice of synthetic route for SbSI is critical as it dictates the morphology, crystallinity, and ultimately, the performance of the material. Here, we present a detailed examination of several field-proven methods, outlining the causality behind experimental choices.

Solution-Based Synthesis

Solution-phase methods are often favored for their relative simplicity, scalability, and control over nanoparticle morphology.

The hydrothermal method utilizes elevated temperature and pressure to increase the solubility of precursors and promote the crystallization of SbSI. This technique is particularly effective for producing well-defined one-dimensional nanostructures like nanorods and nanowires.

A possible mechanism for the formation of SbSI nanorods via the hydrothermal route involves the initial formation of antimony sulfide (Sb₂S₃) intermediates, which then react with iodide ions in the solution at elevated temperatures and pressures to form crystalline SbSI. The controlled release of reactants and the anisotropic crystal structure of SbSI favor the growth of one-dimensional nanostructures.

Experimental Protocol: Hydrothermal Synthesis of SbSI Microrods

-

Precursor Preparation: In a typical synthesis, stoichiometric amounts of antimony (Sb) powder, sulfur (S) powder, and iodine (I₂) are used as precursors.

-

Reaction Setup: The precursors are placed in a Teflon-lined stainless steel autoclave. The autoclave is then filled with a suitable solvent, such as ethanol or water, to a specific percentage of its volume (typically 80%).

-

Reaction Conditions: The sealed autoclave is heated to a temperature in the range of 160-190°C and maintained for a period of 4 to 24 hours.[2] The reaction time influences the crystallinity and aspect ratio of the resulting nanostructures.

-

Product Recovery and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with ethanol and deionized water to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.

Sonochemical synthesis utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, facilitating the formation of SbSI nanocrystals at ambient or near-ambient bulk conditions. This method is known for its rapidity and energy efficiency.[3]

Experimental Protocol: Sonochemical Synthesis of SbSI Nanowires

-

Precursor Dispersion: Stoichiometric amounts of elemental antimony, sulfur, and iodine are dispersed in a solvent, typically ethanol or methanol, within a reaction vessel.[4]

-

Ultrasonic Irradiation: The reaction vessel is then subjected to high-intensity ultrasonic irradiation (typically around 20-35 kHz) using an ultrasonic horn or bath.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, for example, 50°C, for a duration of about 2 hours. The choice of solvent can influence the reaction rate and the phase purity of the final product.[4]

-

Product Recovery and Purification: The resulting SbSI product, often in the form of a gel or suspension, is collected and purified by centrifugation and washing with ethanol, similar to the hydrothermal method.

Vapor-Phase Synthesis: Chemical Vapor Transport (CVT)

Chemical Vapor Transport (CVT) is a powerful technique for growing high-quality single crystals. This method involves the use of a transport agent to volatilize a non-volatile solid, which is then transported along a temperature gradient and deposited elsewhere as a crystalline solid.

The underlying principle of CVT for SbSI synthesis involves the reversible reaction of solid SbSI with a transport agent (e.g., iodine) at a high temperature to form gaseous intermediates. These gaseous species then diffuse to a cooler region of the reaction chamber where the equilibrium shifts, leading to the deposition of pure SbSI crystals and the release of the transport agent.

Experimental Protocol: Chemical Vapor Transport of SbSI Crystals

-

Precursor and Transport Agent: Polycrystalline SbSI powder or a stoichiometric mixture of Sb₂S₃ and SbI₃ is used as the source material. A small amount of a transport agent, such as iodine, is added to the ampoule.

-

Ampoule Preparation: The source material and transport agent are sealed in a quartz ampoule under high vacuum.

-

Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace. A temperature gradient is established, with the source material at the hotter end (T₂) and the growth zone at the cooler end (T₁). Typical temperatures for SbSI growth are in the range of 400-500°C for T₂ and 350-450°C for T₁.

-

Crystal Growth: Over a period of several days to weeks, the gaseous intermediates transport from the hot zone to the cold zone, where they decompose to form single crystals of SbSI.

-

Product Recovery: After the growth period, the furnace is slowly cooled to room temperature, and the SbSI crystals are carefully collected from the growth zone.

Solid-State Synthesis: Mechanochemistry

Mechanochemical synthesis is a solvent-free method that uses mechanical energy, typically through ball milling, to induce chemical reactions. This technique is environmentally friendly and can be used for the large-scale production of nanomaterials.

The mechanism of mechanochemical synthesis of SbSI involves the repeated fracturing and cold welding of the precursor particles (elemental Sb, S, and I₂). This process creates fresh, highly reactive surfaces and intimate mixing at the atomic level, leading to the formation of the SbSI phase at room temperature.

Experimental Protocol: Mechanochemical Synthesis of SbSI Powder

-

Reactant Loading: Stoichiometric amounts of high-purity antimony, sulfur, and iodine powders are loaded into a hardened steel or tungsten carbide milling vial along with milling balls.

-

Milling Parameters: The vial is sealed, typically under an inert atmosphere, and the milling is performed using a high-energy planetary ball mill. Key parameters that influence the reaction include the milling speed, milling time, and the ball-to-powder weight ratio.

-

Reaction Progression: The progress of the reaction can be monitored by taking small aliquots of the powder at different milling times and analyzing them using X-ray diffraction.

-

Product Collection: Once the reaction is complete, the resulting SbSI powder is collected from the milling vial.

Comparative Analysis of Synthesis Methods

| Synthesis Method | Key Advantages | Key Disadvantages | Typical Morphology |

| Hydrothermal | Good control over morphology, high crystallinity. | Requires high pressure and temperature, longer reaction times. | Nanorods, Microrods[2] |

| Sonochemical | Rapid, energy-efficient, room temperature operation. | Can lead to amorphous byproducts, potential for solvent decomposition.[4] | Nanowires, Nanorods |

| Chemical Vapor Transport | Yields high-quality single crystals. | Slow process, requires specialized equipment (two-zone furnace). | Bulk crystals, Whiskers |

| Mechanochemical | Solvent-free, scalable, room temperature process. | Can introduce impurities from the milling media, product is typically polycrystalline powder. | Nanoparticles, Aggregates |

Comprehensive Characterization of Iodothioxostibine

Thorough characterization is essential to confirm the successful synthesis of SbSI and to understand its structural, compositional, and physical properties.

Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used to identify the crystal structure and phase purity of the synthesized SbSI. The diffraction pattern of a crystalline material is a unique fingerprint that allows for its identification by comparing the experimental pattern to a standard database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). For orthorhombic SbSI, the diffraction peaks should match the standard pattern (e.g., JCPDS card no. 74-1066).

Morphological and Compositional Analysis

SEM provides high-resolution images of the sample's surface, revealing the morphology, size, and aggregation of the synthesized SbSI particles. It is an excellent tool for visualizing the one-dimensional nature of SbSI nanorods and nanowires.

EDS, often coupled with SEM, is used to determine the elemental composition of the sample. By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDS can confirm the presence of Antimony (Sb), Sulfur (S), and Iodine (I) and provide their relative atomic percentages, thus verifying the stoichiometry of the synthesized SbSI.

Vibrational Spectroscopy: Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure, symmetry, and chemical bonding. The Raman spectrum of SbSI exhibits characteristic peaks corresponding to the stretching and bending modes of the Sb-S and Sb-I bonds. These peaks can be used to confirm the formation of the SbSI phase and to assess its crystalline quality.

Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of the material. By analyzing the binding energies of the core-level electrons, one can identify the elements present and their oxidation states. For SbSI, XPS is used to confirm the presence of Sb, S, and I and to verify that they are in the expected +3, -2, and -1 oxidation states, respectively.

Data Presentation

Table 1: Key Characterization Data for Synthesized SbSI

| Characterization Technique | Parameter | Typical Value/Observation | Reference |

| XRD | Crystal System | Orthorhombic | JCPDS 74-1066 |

| Space Group | Pnma | ||

| EDS | Elemental Ratio (Sb:S:I) | Approx. 1:1:1 | |

| Raman Spectroscopy | Prominent Peaks | ~110, 140, 190, 315 cm⁻¹ | |

| XPS | Sb 3d₅/₂ Binding Energy | ~529.5 - 530.5 eV | |

| S 2p₃/₂ Binding Energy | ~161.5 - 162.5 eV | ||

| I 3d₅/₂ Binding Energy | ~619.0 - 620.0 eV |

Visualizations

Experimental Workflows

Caption: Comparative workflow for hydrothermal and sonochemical synthesis of SbSI.

Caption: Logical workflow for the comprehensive characterization of SbSI.

Conclusion: A Versatile Material with a Bright Future

This technical guide has provided a comprehensive overview of the synthesis and characterization of iodothioxostibine (SbSI). We have detailed multiple synthetic pathways, including hydrothermal, sonochemical, chemical vapor transport, and mechanochemical methods, offering researchers a range of options to produce this material with tailored morphologies and properties. The elucidation of key characterization techniques and expected outcomes serves as a valuable reference for validating experimental results. The unique properties of SbSI position it as a highly promising material for advancing various technological fields. Further research into optimizing synthesis protocols, exploring novel doping strategies, and fabricating advanced device architectures will undoubtedly unlock the full potential of this remarkable one-dimensional material.

References

-

Antimony sulphoiodide (SbSI), a narrow band-gap non-oxide ternary semiconductor with efficient photocatalytic activity. (n.d.). RSC Publishing. Retrieved from [Link]

-

SbSI Crystal. (n.d.). 2D Semiconductors. Retrieved from [Link]

- Nowak, M., et al. (2009). Influence of the solvent on ultrasonically produced SbSI nanowires. Materials Research Bulletin, 44(7), 1595-1601.

- Process of SbSI Synthesis and Its Cation Doping in Aqueous Solution. (2014). Ferroelectrics, 467(1), 88-94.

- Synthesis, Optical, Electrical, and Thermoelectric Characterization of SbSI/Graphite Nanocomposite. (2021).

- Nowak, M., et al. (2008). Sonochemical preparation of SbSI gel. Ultrasonics Sonochemistry, 15(5), 709-716.

- Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. (2022).

- High-Quality SbSI Nanowires via Chemical Vapor Transport for Anisotropic Polarized Photodetection. (2022). Crystal Growth & Design, 22(8), 4945-4952.

-

Stibine, iodothioxo-. (n.d.). PubChem. Retrieved from [Link]

-

Antimony Sulfoiodide nanowires 99.999% (metal basis) 1g. (n.d.). Smart-elements.com. Retrieved from [Link]

- Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. (2021). Journal of Advanced Dielectrics, 11(4), 2150013.

-

Antimony triiodide. (n.d.). Mark Winter - University of Sheffield. Retrieved from [Link]

-

ANTIMONY IODIDE SULFIDE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

- Exploration of metal sulfide syntheses and the dissolution process of antimony sulfide in phosphonium-based ionic liquids. (2022). Dalton Transactions, 51(8), 3235-3245.

- The Chemical Synthesis of Tetrodoxin: An Ongoing Quest. (2011). Israel Journal of Chemistry, 51(3-4), 367-377.

- Synthesis of phosphorothioates by photocatalytic sulfur transfer

- General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks. (2022). Macromolecules, 55(6), 2413-2420.

- Fast and low-temperature synthesis of one-dimensional (1D) single-crystalline SbSI microrod for high performance photodetector. (2015). RSC Advances, 5(27), 21859-21864.

- Synthesis of Antimony Sulphoiodide by CVD and its Characterization. (2012). Journal of Nepal Chemical Society, 30, 114-118.

-

Schematic illustration of the experimental procedure for the fabrication of SbSI thin films. (n.d.). ResearchGate. Retrieved from [Link]

- A chemical vapor-assisted highly crystalized SbSI solar cell and a photodetector with bifacial passivation to mitigate the charge transport loss. (2023). Journal of Materials Chemistry C, 11(38), 13031-13039.

- Thin film synthesis of SbSI micro-crystals for self-powered photodetectors with rapid time response. (2016). Nanoscale, 8(35), 15920-15925.

- One-step Hydrothermal Synthesis of Sn-doped Sb2Se3 for Solar Hydrogen Production. (2023). ChemRxiv.

-

mp-23041: SbSI (Orthorhombic, Pnma, 62). (n.d.). Materials Project. Retrieved from [Link]

-

Crystal structure of SbSI and experimentally realized SbSI... (n.d.). ResearchGate. Retrieved from [Link]

- Fabrication and characterization of SbSI gel for humidity sensors. (2014).

- Growth of large SbSI crystals. (2014).

-

Crystal Growth by Chemical Vapor Transport. (n.d.). Max Planck Institute for Chemical Physics of Solids. Retrieved from [Link]

-

Crystallographic Information File. (n.d.). Wikipedia. Retrieved from [Link]

- Growth of Sb2S3 nanowires synthesized by colloidal process and self-assembly of amorphous spherical Sb2S3 nanoparticles in wires formation. (2013). Journal of Alloys and Compounds, 551, 558-564.

-

The XPS O 1s and Sb 3d core peaks spectra of antimony powder and of the... (n.d.). ResearchGate. Retrieved from [Link]

- Preparation of Noble Metal Nanowires Using Hexagonal Mesoporous Silica SBA-15. (2000). Nano Letters, 1(1), 17-19.

-

Major Synthesis Techniques of Nanowires. (2021). AZoNano.com. Retrieved from [Link]

- A simple and fast high-yield synthesis of silver nanowires. (2020). Scientific Reports, 10(1), 1-8.

- Growth of antimony sulphoiodide in gel. (1986). Journal of Materials Science Letters, 5(11), 1183-1184.

-

XRD patterns of the SbSI sample synthesized at 110 °C for 8 h in... (n.d.). ResearchGate. Retrieved from [Link]

-

Key steps for the sonochemical preparation of SbSI/graphite... (n.d.). ResearchGate. Retrieved from [Link]

-

Raman spectra of (As2S3)1- x (SbSI) x composites in the course of the measurement. (n.d.). ResearchGate. Retrieved from [Link]

-

High resolution XPS spectra of S 2p (a), Sb 3d (b) and I 3d (c)... (n.d.). ResearchGate. Retrieved from [Link]

-

Raman spectra of SbSI powder at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

-

XPS of the Sb 3d, S 2p and I 3d spin-orbit doublets from the SbSI... (n.d.). ResearchGate. Retrieved from [Link]

- Mechanochemical synthesis of Sb2S3 and Bi2S3 nanoparticles. (2008). Journal of Alloys and Compounds, 460(1-2), 689-693.

- Hydrothermal Synthesis of Sb2S3 Nanorods Using Iodine via Redox Mechanism. (2011).

-

Raman spectra of SbSI crystallites before milling (2) and after 1-h... (n.d.). ResearchGate. Retrieved from [Link]

-

SEM image of the mechanochemically synthesized SbSI powders. (n.d.). ResearchGate. Retrieved from [Link]

-

XRD patterns with JCPDS reference inset of SbSi/ NrGO nanocomposites in various composition percentages. (n.d.). ResearchGate. Retrieved from [Link]

-

XPS spectra of (A) survey, (B) O 1s and Sb 3d (D) Si 2p region for Sb 2... (n.d.). ResearchGate. Retrieved from [Link]

-

XPS spectra of Sb 2 S 3 : (a) S 2p, (b) Sb 3d. (n.d.). ResearchGate. Retrieved from [Link]

-

(a) XPS general spectrum of SM-2. High-resolution XPS spectra of Sb 3d... (n.d.). ResearchGate. Retrieved from [Link]

- Growth of crystalline Sb2S3 nanorods by hydrothermal method. (2003).

-

The XRD diffraction pattern obtained for SbSI sample. (n.d.). ResearchGate. Retrieved from [Link]

- Relevant Parameters for the Mechanochemical Synthesis of Bimetallic Supported Catalysts. (2023).

-

Chemical (Vapor) Transport. (n.d.). University of Washington. Retrieved from [Link]

-

Chemical vapor transport. (n.d.). Max-Planck-Gesellschaft. Retrieved from [Link]

- Sonochemical synthesis of nanomaterials. (2014). Chemical Society Reviews, 43(21), 7179-7195.

- Supramolecular chemistry in solution and solid–gas interfaces: synthesis and photophysical properties of monocolor and bicolor fluorescent sensors for barium tagging in neutrinoless double beta decay. (2022). Journal of the American Chemical Society, 144(37), 17046-17056.

-

Vapor Transport. (n.d.). Taufour Lab: Creating and Tuning Materials. Retrieved from [Link]

-

What Are JCPDS & ICDD? Understanding the XRD Database (PDF Cards Explained). (2023, May 19). YouTube. Retrieved from [Link]

- Spectra–Structure Correlations in Raman Spectroscopy. (2002). In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd.

-

X-Ray Diffraction (XRD) patterns for Si ref powder and selected... (n.d.). ResearchGate. Retrieved from [Link]

- Effect of reaction mechanism on precursor exposure time in atomic layer deposition of silicon oxide and silicon nitride. (2014). ACS Applied Materials & Interfaces, 6(13), 10455-10463.

- First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. (2022). Physical Chemistry Chemical Physics, 24(3), 1785-1793.

- Hydrothermal synthesis ultralong single-crystal Sb 2 S 3 nanowires. (2005).

- Solution-phase synthesis of single-crystal Cu3Si nanowire arrays on diverse substrates with dual functions as high-performance field emitters and efficient anti-reflective layers. (2011). Nanoscale, 3(7), 2923-2928.

-

Hydrothermal synthesis. (n.d.). Wikipedia. Retrieved from [Link]

- Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides. (1995). International Journal of Peptide and Protein Research, 45(6), 567-575.

- Ultrasound irradiation mediated preparation of antimony sulfoiodide (SbSI) nanorods as a high-capacity electrode for electrochemical supercapacitors. (2021). Materials Chemistry Frontiers, 5(10), 3958-3968.

- A novel solution-phase route for the synthesis of crystalline silver nanowires. (2005).

- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (1993). International Journal of Peptide and Protein Research, 42(1), 66-73.

-

A scheme of the experimental set up for a chemical vapor transport... (n.d.). ResearchGate. Retrieved from [Link]

- Accelerating single-crystal growth by stimulated and self-guided channeling. (2022). arXiv preprint arXiv:2203.04561.

- Comparative Study between Two Simple Synthesis Methods for Obtaining Green Gold Nanoparticles Decorating Silica Particles with Antibacterial Activity. (2022).

- Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. (2020). RSC advances, 10(52), 31235-31243.

- Comparison of Dispersing Processes of Bio-Based and Synthetic Materials: A Review. (2023). Polymers, 15(23), 4567.

-

Silicon Crystal Structure and Growth. (n.d.). physics.muni.cz. Retrieved from [Link]

- Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. (2021). Heliyon, 7(5), e07071.

- Greening the synthesis of peptide therapeutics: an industrial perspective. (2021). RSC Medicinal Chemistry, 12(8), 1237-1257.

Sources

Antimony iodide sulfide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Antimony Iodide Sulfide (SbSI)

Authored by a Senior Application Scientist

Foreword: Antimony Iodide Sulfide (SbSI) stands as a prototypical ferroelectric semiconductor, distinguished by a unique confluence of properties including pronounced piezoelectricity, pyroelectricity, and a significant bulk photovoltaic effect.[1][2][3] Its one-dimensional, chain-like crystal structure is the origin of these remarkable characteristics, making a thorough understanding of its crystallographic details paramount for harnessing its potential in next-generation devices such as piezoelectric nanogenerators, photodetectors, and non-volatile memories.[1] This guide provides a comprehensive exploration of the synthesis and structural analysis of SbSI, grounded in established methodologies and field-proven insights for researchers and professionals in materials science and drug development.

The Crystallographic Landscape of SbSI

SbSI is characterized by a fascinating structural polymorphism, primarily a displacive ferroelectric phase transition that occurs near room temperature.[1][2] This transition is the cornerstone of its functional properties.

-

High-Temperature Paraelectric Phase: Above its Curie Temperature (TC), typically around 298 K (25 °C), SbSI exists in a centrosymmetric paraelectric state.[1][3] The crystal structure belongs to the orthorhombic space group Pnam (an alternative setting of Pnma).[2][4][5] In this phase, the arrangement of atoms is symmetric, and the material does not exhibit spontaneous electrical polarization.

-

Room-Temperature Ferroelectric Phase: As SbSI is cooled below TC, it undergoes a symmetry-lowering distortion.[2] This transition is driven by the cooperative shifts of Antimony (Sb) and Sulfur (S) ions along the c-axis, resulting in a polar structure belonging to the orthorhombic space group Pna21 .[1][2] This structural change breaks the center of symmetry, inducing a spontaneous electric polarization along the c-axis and giving rise to its ferroelectric and piezoelectric properties.[2][6]

The fundamental building block of the SbSI structure consists of double chains of [(SbSI)∞]2 extending along the[7] crystallographic direction.[3][6] These chains are bound by van der Waals forces.[2]

Diagram: SbSI Phase Transition

Caption: Phase transition in SbSI from paraelectric to ferroelectric state.

Table 1: Crystallographic Data for SbSI

| Property | Paraelectric Phase (>298 K) | Ferroelectric Phase (<298 K) | Reference(s) |

| Crystal System | Orthorhombic | Orthorhombic | [4][8] |

| Space Group | Pnam (Pnma) | Pna21 | [1][2] |

| Spontaneous Polarization | No | Yes, along c-axis | [2][6] |

| Lattice Constant (a) | ~8.52 Å | ~8.51 Å | [8][9] |

| Lattice Constant (b) | ~10.13 Å | ~10.15 Å | [8][9] |

| Lattice Constant (c) | ~4.10 Å | ~4.24 Å | [8][9] |

Note: Lattice parameters can vary slightly based on synthesis conditions and measurement temperature.

Synthesis of SbSI Crystals: The Foundation of Analysis

The quality of the crystal is critical for accurate structural analysis. The choice of synthesis method directly impacts crystallinity, morphology, and purity. Several methods have been successfully employed to produce SbSI, from bulk crystals to nanostructures.

-

Sonochemical Synthesis: This is a facile, low-temperature, and rapid method for producing nanocrystalline SbSI, often in the form of nanowires or nanorods.[7][10][11] The process involves the ultrasonic irradiation of elemental antimony, sulfur, and iodine in a suitable solvent like ethanol.[10] The acoustic cavitation generated by ultrasound provides the energy needed to initiate the chemical reaction at a relatively low temperature (e.g., 50 °C).[10] The primary advantage is the ability to produce large quantities of nanomaterial quickly and cost-effectively.[11][12]

-

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure. It is effective for growing high-quality, single-crystalline SbSI microrods.[12] For instance, reacting antimony, sulfur, and iodine sources in an autoclave at temperatures around 160-190 °C can yield well-defined rod-like morphologies.[12] The solvent and temperature play a crucial role in controlling the crystal growth and morphology.

-

Chemical Vapor Deposition (CVD): CVD is a technique used to grow high-quality thin films and nanowires. For SbSI, this can involve the reaction of gaseous precursors like SbI₃ vapor with an Sb₂S₃ thin film.[6][13] By precisely controlling the temperature, pressure, and precursor flow rates, CVD allows for the synthesis of intrinsic van der Waals ferroelectric SbSI nanowires with excellent crystal quality, suitable for device fabrication.[6]

Core Analytical Techniques for Structural Elucidation

A multi-faceted approach is essential for a comprehensive analysis of the SbSI crystal structure. X-ray diffraction provides fundamental crystallographic information, while Raman spectroscopy offers insights into vibrational modes and phase transitions.

X-ray Diffraction (XRD)

XRD is the cornerstone technique for determining the crystal structure, phase purity, and lattice parameters of SbSI.

Causality Behind Experimental Choices: The X-ray diffraction pattern is a unique fingerprint of a crystalline material. The positions of the diffraction peaks are determined by the lattice parameters according to Bragg's Law, while the relative intensities are governed by the arrangement of atoms within the unit cell. For SbSI, XRD is used not only to confirm the successful synthesis of the orthorhombic phase but also to distinguish between the closely related paraelectric and ferroelectric phases through high-resolution measurements.[4][14] Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation, which is particularly relevant for nanomaterials.[14]

Experimental Protocol: Powder XRD Analysis of SbSI

-

Sample Preparation: Gently grind the synthesized SbSI crystals into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder onto a zero-background sample holder.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection:

-

Perform a continuous 2θ scan over a range of 10° to 80°. This range is sufficient to capture all major characteristic peaks of the orthorhombic SbSI phase.[15]

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step to ensure good signal-to-noise ratio.

-

-

Phase Identification: Compare the experimental diffraction pattern with the standard pattern for orthorhombic SbSI from the JCPDS database (e.g., Card No. 88-0988) to confirm phase purity.[15]

-

Data Analysis (Rietveld Refinement): For precise structural information, perform Rietveld refinement of the XRD data. This computational method fits a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and site occupancies.[4] This is crucial for detecting the subtle structural changes that occur during the ferroelectric phase transition.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes (phonons) of a material. It is exceptionally sensitive to changes in crystal symmetry and local atomic arrangements, making it ideal for studying the phase transition in SbSI.

Causality Behind Experimental Choices: The ferroelectric phase transition in SbSI from the centrosymmetric Pnam space group to the non-centrosymmetric Pna21 space group involves changes in the phonon modes. New Raman-active modes may appear, and existing modes may shift in frequency or change in width upon transition. By monitoring the Raman spectra as a function of temperature, one can pinpoint the Curie temperature and gain insight into the dynamics of the phase transition.[16][17] The characteristic Raman peaks for SbSI are typically observed below 400 cm⁻¹ and are well-documented.[16][18][19]

Experimental Protocol: Temperature-Dependent Raman Spectroscopy

-

Sample Preparation: Mount a single crystal or a pressed powder pellet of SbSI onto a temperature-controlled stage within a micro-Raman spectrometer.

-

Instrument Setup:

-

Use a laser excitation source with a wavelength that minimizes fluorescence and sample heating (e.g., 633 nm or 785 nm).

-

Ensure the laser power is low enough to avoid laser-induced heating, which could inadvertently trigger a phase transition.[18]

-

Calibrate the spectrometer using a silicon standard (peak at 520.7 cm⁻¹).

-

-

Data Collection:

-

Acquire Raman spectra over a spectral range of 50 cm⁻¹ to 500 cm⁻¹.

-

Record spectra at various temperatures, stepping through the expected phase transition temperature (e.g., from 320 K down to 280 K). Allow the sample to thermally equilibrate at each temperature before measurement.

-

-

Data Analysis:

-

Identify the characteristic Raman bands of SbSI, such as the prominent peaks around 107-110 cm⁻¹ and 139-143 cm⁻¹.[16][20]

-

Analyze the changes in peak positions, intensities, and widths as a function of temperature. The appearance or disappearance of specific modes, or abrupt shifts in frequency, can be correlated with the structural phase transition.

-

Diagram: Experimental Workflow for SbSI Analysis

Caption: Workflow for synthesis and structural analysis of SbSI.

Conclusion

The analysis of the SbSI crystal structure is a study in the profound relationship between atomic arrangement and material function. Its transition from a paraelectric to a ferroelectric state near room temperature is the critical event that unlocks its valuable properties. A rigorous analytical workflow, combining controlled synthesis with precise characterization techniques like XRD and Raman spectroscopy, is essential for a complete understanding. This knowledge is not merely academic; it is the foundation for designing and optimizing SbSI-based materials for advanced applications in energy harvesting, sensing, and electronics.

References

-

Nowak, M., et al. (2020). Synthesis, Optical, Electrical, and Thermoelectric Characterization of SbSI/Graphite Nanocomposite. MDPI. [Link]

-

Wang, W., et al. (2008). Sonochemical preparation of SbSI gel. Ultrasonics Sonochemistry. [Link]

-

Gomonnai, O., et al. (2007). X-ray diffraction patterns for SbSI micro- and nanocrystals. ResearchGate. [Link]

-

Presto, S., et al. (2024). Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. MDPI. [Link]

-

López-Paz, S. A., et al. (2025). Tailoring optical and ferroelectric properties in Sb1−x BixSI van der Waals chalcohalides towards solar absorber applications. Journal of Materials Chemistry A. [Link]

-

Gomonnai, O., et al. (2007). Raman spectra of SbSI crystallites before milling (2) and after 1-h... ResearchGate. [Link]

-

Pathak, C. S., et al. (2017). XRD patterns of the SbSI sample synthesized at 110 °C for 8 h in... ResearchGate. [Link]

-

Studenyak, I., et al. (2007). Raman spectra of (As 2 S 3 ) 0.4 (SbSI) 0.6 composite in the course of... ResearchGate. [Link]

-

Zaman, M., et al. (2021). Electrical Property Analysis of Textured Ferroelectric Polycrystalline Antimony Sulfoiodide Using Complex Impedance Spectroscopy. National Institutes of Health (NIH). [Link]

-

Garbarz, B., et al. (2011). The IR properties of SbSI and SbSI:Cl ferroelectric crystal needles and μ-crystals. Ferroelectrics. [Link]

-

Dorkin, A., et al. (2014). Process of SbSI Synthesis and Its Cation Doping in Aqueous Solution. Ferroelectrics. [Link]

-

Prentice, J., et al. (2016). Thin film synthesis of SbSI micro-crystals for self-powered photodetectors with rapid time response. Nanoscale. [Link]

-

Wang, H., et al. (2023). Chemical vapor deposition synthesis of intrinsic van der Waals ferroelectric SbSI nanowires. ProQuest. [Link]

-

Gomonnai, O., et al. (2007). X-ray diffraction and Raman scattering in SbSI nanocrystals. ResearchGate. [Link]

-

Wang, L., et al. (2004). Synthesis of novel SbSI nanorods by a hydrothermal method. ResearchGate. [Link]

-

Starykov, O., et al. (2022). X-ray Diffraction and Piezoelectric Studies during Tensile Stress on Epoxy/SbSI Nanocomposite. MDPI. [Link]

-

Studenyak, I., et al. (2007). Raman spectra of (As 2 S 3 ) 1- x (SbSI) x composites in the course of the measurement. ResearchGate. [Link]

-

Ketterman, S. J., et al. (1995). The application of SbSI and other ferroelectric materials to the generation of solitons and shock waves on nonlinear high voltage transmission lines. IEEE Xplore. [Link]

-

Pathak, C. S., et al. (2017). Raman spectra of SbSI powder at room temperature. ResearchGate. [Link]

-

Deshpande, M. P., et al. (2018). Raman spectrum of the SbSI crystal (at R.T.). ResearchGate. [Link]

-

Deshpande, M. P., et al. (2006). Orthorhombic structure of SbSI. ResearchGate. [Link]

-

Nowak, M., et al. (2016). The XRD diffraction pattern obtained for SbSI sample. ResearchGate. [Link]

-

Li, C., et al. (2013). SBSI: an extensible distributed software infrastructure for parameter estimation in systems biology. National Institutes of Health (NIH). [Link]

-

Dorkin, A. A., et al. (2020). Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. World Scientific Publishing. [Link]

-

Kityk, I., et al. (2000). Crystal structure of antimony sulfoiodide. ResearchGate. [Link]

Sources

- 1. Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films [mdpi.com]

- 2. Tailoring optical and ferroelectric properties in Sb 1−x Bi x SI van der Waals chalcohalides towards solar absorber applications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA07038D [pubs.rsc.org]

- 3. Electrical Property Analysis of Textured Ferroelectric Polycrystalline Antimony Sulfoiodide Using Complex Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. worldscientific.com [worldscientific.com]

- 6. Chemical vapor deposition synthesis of intrinsic van der Waals ferroelectric SbSI nanowires - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sonochemical preparation of SbSI gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thin film synthesis of SbSI micro-crystals for self-powered photodetectors with rapid time response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure of Antimony Thioiodide (SbSI)

Abstract

This guide provides a comprehensive technical analysis of the electronic structure of Antimony Thioiodide (SbSI), a material of significant interest due to its unique combination of ferroelectric and semiconducting properties. While the nomenclature "Stibine, iodothioxo-" suggests a discrete molecular species (I-Sb=S), the scientifically and technologically relevant material is its crystalline solid-state analogue, SbSI. This document bridges the conceptual gap between a single molecule's molecular orbitals and the continuous electronic bands of a periodic solid. We will delve into the theoretical underpinnings of the SbSI band structure, detail ab-initio computational methodologies for its calculation, present validated experimental protocols for its characterization, and discuss the profound implications of its electronic properties for next-generation applications in photovoltaics, sensors, and memory devices.

Introduction: From a Molecular Concept to a Functional Material

The query "Stibine, iodothioxo-" describes a hypothetical molecule. In solid-state chemistry and materials science, the stable, crystalline form is Antimony Thioiodide (SbSI). This material crystallizes in a structure composed of one-dimensional [(SbSI)∞]2 double chains held together by weaker van der Waals forces[1][2]. The structure is orthorhombic, typically described by the non-centrosymmetric Pna2₁ space group in its ferroelectric phase and the centrosymmetric Pnam space group in its paraelectric phase above room temperature[3][4].

The interest in SbSI stems from its status as a ferroelectric semiconductor. This dual nature allows for the coupling of its electrical polarization with its electronic and optical properties, making it a candidate for advanced applications like ferroelectric random-access memories (FERAM), piezoelectric nanogenerators, and non-linear optical devices[5][6]. Crucially, its narrow optical band gap of around 1.86 eV and strong photovoltaic response make it a promising "ferro-photovoltaic" (FE-PV) material, capable of generating a steady photocurrent without a conventional p-n junction[4][5]. Understanding the electronic band structure is paramount to harnessing and optimizing these properties.

Theoretical Foundations: Molecular Orbitals vs. Crystalline Band Structure

For a discrete molecule like I-Sb=S, quantum mechanics predicts a set of discrete molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, dictates the energy required for electronic excitation.

When these molecules arrange into a periodic crystal lattice like SbSI, the individual atomic and molecular orbitals overlap and interact. According to Bloch's theorem, this interaction causes the discrete energy levels to broaden into continuous energy bands. The HOMO levels of the constituent units evolve into the Valence Band (VB) , and the LUMO levels form the Conduction Band (CB) . The energy separation between the top of the valence band (Valence Band Maximum, VBM) and the bottom of the conduction band (Conduction Band Minimum, CBM) is the band gap (Eg) .

The nature of the band gap can be:

-

Direct: The VBM and CBM occur at the same crystal momentum (k-vector). Materials with a direct band gap are efficient at absorbing and emitting light.

-

Indirect: The VBM and CBM occur at different k-vectors. Electron excitation requires both a photon (for energy) and a phonon (for momentum), making light absorption and emission less efficient.

Ab-initio calculations have shown that SbSI possesses an indirect band gap, with the smallest direct gap being slightly larger in energy.

Caption: From Discrete Molecular Orbitals to Continuous Electronic Bands.

Computational Modeling of the SbSI Band Structure

Expertise: Why Density Functional Theory (DFT)?

To accurately model the electronic band structure of materials like SbSI, Density Functional Theory (DFT) is the state-of-the-art computational method[7]. DFT is an ab-initio (first-principles) method that calculates the ground-state electronic structure by solving the Kohn-Sham equations, which describe the behavior of electrons in the periodic potential of the crystal lattice.

For SbSI, several factors are critical for an accurate calculation:

-

Heavy Elements: The presence of Antimony (Sb) and Iodine (I) necessitates the inclusion of relativistic effects, particularly spin-orbit coupling (SOC) , which can significantly alter the band splitting and gap size.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial. While the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are computationally efficient, they are known to underestimate band gaps[8]. More accurate, but computationally intensive, hybrid functionals (e.g., HSE06) or many-body perturbation theory approaches (e.g., the GW approximation) are often required for quantitative agreement with experiments.

-

Van der Waals Interactions: Since the SbSI chains are held together by weak forces, incorporating a van der Waals correction (e.g., DFT-D3) is important for accurately reproducing the crystal structure and interlayer electronic interactions[4].

Protocol: A Self-Validating Computational Workflow

The following outlines a standard, self-validating workflow for calculating the band structure of SbSI using a plane-wave DFT code like Quantum Espresso or VASP.

-

Structure Definition: Obtain the crystallographic information file (CIF) for SbSI in its ferroelectric (Pna2₁) or paraelectric (Pnam) phase[1].

-

Convergence Testing (Self-Validation): Systematically converge the total energy with respect to:

-

Plane-wave kinetic energy cutoff (ecutwfc): Ensure the basis set is sufficient to describe the wavefunctions.

-

k-point mesh density: Ensure the sampling of the Brillouin zone is dense enough to accurately represent the electronic charge density.

-

This step is critical for trustworthiness; without it, results are not reproducible or reliable.

-

-

Structural Relaxation: Perform a full relaxation of both the lattice parameters and atomic positions until the forces on the atoms and the stress on the unit cell are negligible. This ensures the calculation is performed on the lowest-energy structure.

-

Self-Consistent Field (SCF) Calculation: Using the relaxed structure and converged parameters, perform a highly accurate SCF calculation to determine the ground-state charge density.

-

Non-Self-Consistent Band Structure Calculation: Using the converged charge density from the SCF step, calculate the electronic eigenvalues (energies) along a high-symmetry path in the Brillouin zone (e.g., Γ-X-S-Y-Γ). This is a non-self-consistent step, as the charge density is kept fixed, which is a standard and efficient procedure[8][9].

-

Post-Processing & Analysis:

-

Plot the calculated eigenvalues to visualize the band structure.

-

Identify the VBM and CBM to determine the band gap value and nature (direct/indirect).

-

Calculate the Density of States (DOS) and Projected Density of States (PDOS) to determine the contribution of Sb, S, and I atomic orbitals to the valence and conduction bands.

-

Caption: A Standard Workflow for DFT Band Structure Calculation.

Quantitative Data: Band Gap of SbSI

The calculated and experimental band gaps of SbSI can vary depending on the methodology. This highlights the importance of choosing the appropriate method for the desired accuracy.

| Method/Technique | Phase | Band Gap Type | Band Gap (eV) | Source |

| DFT (LDA) | Paraelectric | Indirect | 1.45 | |

| DFT (LDA) | Ferroelectric | Indirect | 1.49 | |

| Optical Absorption | Ferroelectric | Optical (Indirect) | 1.86 | [5] |

| Photocatalysis Study | Ferroelectric | Optical | ~1.9 | [2] |

| DFT (This Study) | Ferroelectric | Indirect | ~2.15 | [3] |

Note: LDA/GGA calculations are known to underestimate band gaps. The experimental optical gap is typically larger than the fundamental indirect gap calculated by these methods.

Experimental Protocols & Validation

Synthesis: Vapor Transport Growth of SbSI Crystals

High-quality single crystals are essential for accurate electronic property measurements. A common and reliable method is chemical vapor transport (CVT).

Expertise & Causality: CVT is chosen because it operates close to thermodynamic equilibrium, promoting the growth of large, high-purity crystals with low defect densities. The use of precursors like Sb₂S₃ and SbI₃ is based on their suitable vapor pressures and reactivity to form SbSI in the gas phase[5].

Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity antimony trisulfide (Sb₂S₃) and antimony triiodide (SbI₃) are weighed and placed into a quartz ampoule[5][10][11]. Antimony (Sb) powder and elemental Iodine (I₂) can also be used as starting materials[12][13].

-

Ampoule Sealing: The ampoule is evacuated to a high vacuum (~10⁻⁶ Torr) and sealed. This prevents oxidation and unwanted side reactions during growth.

-

Furnace Placement: The sealed ampoule is placed in a two-zone horizontal tube furnace.

-

Temperature Gradient:

-

The "source" zone (containing the precursors) is heated to a higher temperature (e.g., ~400-450 °C).

-

The "growth" zone is maintained at a slightly lower temperature (e.g., ~350-400 °C).

-

This temperature gradient drives the transport of the gaseous SbSI species from the hot zone to the cooler zone.

-

-

Crystal Growth: Over a period of several days to weeks, needle-like single crystals of SbSI will deposit and grow in the cooler zone.

-

Recovery: The furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystals. The ampoule is opened, and the crystals are recovered.

Characterization: UV-Vis Spectroscopy for Band Gap Estimation

The optical band gap can be determined experimentally using UV-Visible (UV-Vis) absorption spectroscopy.

Expertise & Causality: This technique relies on the principle that a semiconductor absorbs photons with energy greater than or equal to its band gap, promoting electrons from the valence band to the conduction band. By analyzing the absorption spectrum, we can extract the band gap energy.

Protocol:

-

Sample Preparation: A solution or a thin film of the SbSI material is prepared. For solutions, finely ground SbSI crystals can be dispersed in a non-reacting solvent.

-

Measurement: The absorbance of the sample is measured over a range of wavelengths (e.g., 200-1100 nm).

-

Data Analysis (Tauc Plot):

-

The absorption coefficient (α) is calculated from the absorbance.

-

For an indirect band gap semiconductor like SbSI, the relationship between α and photon energy (hν) is given by the Tauc relation: (αhν)^(1/2) = A(hν - Eg).

-

A graph of (αhν)^(1/2) versus hν (a Tauc plot) is created.

-

The linear portion of the plot is extrapolated to the energy axis (where (αhν)^(1/2) = 0). The x-intercept gives the value of the optical band gap, Eg[14].

-

Caption: Experimental Workflow for SbSI Synthesis and Band Gap Characterization.

Implications for Applications

The electronic band structure of SbSI directly governs its functionality.

-

Drug Development & Biomedical Sensing: While not a pharmaceutical agent, the strong piezoelectric properties of SbSI make it a candidate for advanced biomedical devices[6]. Its high piezoelectric modulus could be used in highly sensitive mechanical biosensors, energy harvesting devices for medical implants, or even for ultrasound transducers. Understanding the band structure is key to controlling its electromechanical coupling.

-

Ferro-Photovoltaics: The narrow band gap allows SbSI to absorb a significant portion of the solar spectrum[14]. The internal electric field from its ferroelectric polarization can efficiently separate photogenerated electron-hole pairs, driving a current without a p-n junction. Tailoring the band structure through doping or strain engineering could optimize solar cell efficiency[4].

-

Memory and Logic: The switchable ferroelectric polarization coupled with its semiconducting nature allows for the creation of non-volatile memory cells where the polarization state ("up" or "down") modulates the conductivity of the material.

Conclusion

The electronic structure of Antimony Thioiodide (SbSI) is the key to its remarkable multifunctional properties. By moving from the conceptual "iodothioxostibine" molecule to the crystalline solid, we uncover a rich field of study. This guide has detailed the theoretical basis for its electronic bands, provided robust and validated workflows for both computational modeling and experimental characterization, and outlined the direct link between its band structure and its high-impact applications. Continued research, particularly using advanced computational methods and controlled synthesis, will further unlock the potential of this fascinating ferroelectric semiconductor.

References

-

Materials Project. (n.d.). mp-23041: SbSI (Orthorhombic, Pnma, 62). Retrieved from [Link]

-

Akkus, H., & Mamedov, A. (2006). Ab-initio calculation of band structure and linear optical properties of SbSI in para- and ferroelectric phases. Open Physics, 5(1), 25–34. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of SbSI and BiSI projected on the ã À b ~ plane (a). [Diagram]. Retrieved from [Link]

-

Garg, P., et al. (2022). Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. Materials (Basel, Switzerland), 15(15), 5321. Retrieved from [Link]

-

López-Paz, S. A., et al. (2025). Tailoring optical and ferroelectric properties in Sb1−xBixSI van der Waals chalcohalides towards solar absorber applications. Journal of Materials Chemistry A. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of SbSI projected on the a – b plane (a), one double chain of molecular cluster in projection on the a – c plane (b). [Diagram]. Retrieved from [Link]

-

2D Semiconductors. (n.d.). SbSI Crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of SbSI and experimentally realized SbSI low-dimensional crystals. [Diagram]. Retrieved from [Link]

-

Nowak, M., et al. (2021). Electrical Property Analysis of Textured Ferroelectric Polycrystalline Antimony Sulfoiodide Using Complex Impedance Spectroscopy. Materials (Basel, Switzerland), 14(10), 2535. Retrieved from [Link]

-

Garbarz, B., Bak, W., & Starzyk, F. (2001). The IR properties of SbSI and SbSI:Cl ferroelectric crystal needles and μ-crystals. Ferroelectrics, 239(1), 147-154. Retrieved from [Link]

-

Wang, X., et al. (2022). Chemical vapor deposition synthesis of intrinsic van der Waals ferroelectric SbSI nanowires. ProQuest. Retrieved from [Link]

-

IEEE Xplore. (n.d.). The application of SbSI and other ferroelectric materials to the generation of solitons and shock waves on nonlinear high voltage transmission lines. Retrieved from [Link]

-

Ozonelabs. (2009). Preparation of Antimony Triiodide. Sciencemadness Discussion Board. Retrieved from [Link]

-

Li, C., et al. (2013). SBSI: an extensible distributed software infrastructure for parameter estimation in systems biology. Bioinformatics, 29(5), 658–665. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Antimony sulphoiodide (SbSI), a narrow band-gap non-oxide ternary semiconductor with efficient photocatalytic activity. Retrieved from [Link]

-

Winter, M. (n.d.). Antimony triiodide. University of Sheffield. Retrieved from [Link]

-

Wikipedia. (n.d.). Antimony triiodide. Retrieved from [Link]

-

Scientific Biotech Specialties, Inc. (n.d.). About Us. Retrieved from [Link]

-

R Discovery. (2007). Ab initio calculations of the electronic structure and linear optical properties, including self-energy effects, for paraelectric SbSI. Retrieved from [Link]

-

Scientific Biotech Specialties, Inc. (n.d.). Home Page. Retrieved from [Link]

-

Wikipedia. (n.d.). Body mass index. Retrieved from [Link]

-

arXiv. (2021). A two-step ab initio method for the band structure calculation of large-scale moiré-pattern materials. Retrieved from [Link]

-

IuE. (n.d.). Band Structure Calculation Methods in Semiconductors. Retrieved from [Link]

-

ResearchGate. (2018). Antimony Sulphoiodide (SbSI), a Narrow Band-Gap Non-Oxide Ternary Semiconductor with Efficient Photocatalytic Activity. [Request PDF]. Retrieved from [Link]

-

YouTube. (2022). How to Make Antimony(III) Iodide (Good Prep for Beginners). Retrieved from [Link]

-

Reddit. (2016). One of my first synthesises went quite well :) (Antimony triiodide). Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of antimony sulfoiodide. [Diagram]. Retrieved from [Link]

-

Das, P. (n.d.). Bandstructure Calculation • Quantum Espresso Tutorial. Retrieved from [Link]

-

ResearchGate. (2014). Electronic Structures of Antimony Oxides. [Request PDF]. Retrieved from [Link]

-

Trinity College Dublin. (2014). The electronic structure of the antimony chalcogenide series: Prospects for optoelectronic applications. Retrieved from [Link]

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tailoring optical and ferroelectric properties in Sb 1−x Bi x SI van der Waals chalcohalides towards solar absorber applications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA07038D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Electrical Property Analysis of Textured Ferroelectric Polycrystalline Antimony Sulfoiodide Using Complex Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Band Structure Calculation Methods in Semiconductors [iue.tuwien.ac.at]

- 8. Bandstructure Calculation • Quantum Espresso Tutorial [pranabdas.github.io]

- 9. arxiv.org [arxiv.org]

- 10. WebElements Periodic Table » Antimony » antimony triiodide [winter.group.shef.ac.uk]

- 11. Antimony triiodide - Wikipedia [en.wikipedia.org]

- 12. Chemical vapor deposition synthesis of intrinsic van der Waals ferroelectric SbSI nanowires - ProQuest [proquest.com]

- 13. youtube.com [youtube.com]

- 14. Antimony sulphoiodide (SbSI), a narrow band-gap non-oxide ternary semiconductor with efficient photocatalytic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Iodothioxostibine optical absorption properties

An In-depth Technical Guide to the Optical Absorption Properties of Antimony Sulfoiodide (SbSI) for Researchers and Drug Development Professionals

Executive Summary

Antimony sulfoiodide (SbSI), a ternary chalcogenide, has garnered significant attention for its unique ferroelectric, piezoelectric, and semiconducting properties. A critical aspect of harnessing its potential, particularly in emerging biomedical applications such as photothermal therapy and bioimaging, is a thorough understanding of its optical absorption characteristics. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and influencing factors governing the optical absorption of SbSI. We delve into the theoretical underpinnings of its electronic transitions and present detailed, field-proven protocols for accurate characterization using UV-Vis-NIR spectroscopy and diffuse reflectance measurements. Furthermore, this document explores the critical impact of environmental and structural factors on SbSI's optical behavior, offering insights for the rational design of novel SbSI-based nanomaterials for advanced applications.

Introduction to Antimony Sulfoiodide (SbSI)

Antimony sulfoiodide (SbSI) is a semiconductor belonging to the AVBVICVII group (where A=Sb, Bi; B=S, Se; C=I, Br). It is renowned for its fascinating combination of properties, exhibiting the highest known 1D piezoelectric coefficient and possessing ferroelectric properties near room temperature. Structurally, SbSI consists of chains of [(SbSI)∞]n that are held together by van der Waals forces, leading to its characteristic needle-like crystal morphology.

While historically studied for its applications in sensors and transducers, recent advancements in nanotechnology have opened new avenues for SbSI in the biomedical field. Its strong absorption in the near-infrared (NIR) region, coupled with a high photothermal conversion efficiency, makes it a promising candidate for photothermal therapy (PTT), a minimally invasive cancer treatment.

Diagram 1: Conceptual Structure of Antimony Sulfoiodide

Caption: Simplified representation of the constituent elements in SbSI.

Fundamentals of Optical Absorption in SbSI

The optical absorption properties of a semiconductor are intrinsically linked to its electronic band structure. When a photon with energy greater than or equal to the material's band gap (Eg) interacts with the semiconductor, it can excite an electron from the valence band to the conduction band. This process results in the absorption of the photon.

For SbSI, the direct band gap is a key determinant of its optical properties. The absorption edge, which is the wavelength below which the material begins to strongly absorb light, is directly related to this band gap energy. The relationship is given by the equation:

Eg = hc / λ

where:

-

Eg is the band gap energy

-

h is Planck's constant

-

c is the speed of light

-